molecular formula C14H7BrO4 B3223889 5-(4-Bromophenoxy)isobenzofuran-1,3-dione CAS No. 122590-15-2

5-(4-Bromophenoxy)isobenzofuran-1,3-dione

Cat. No.: B3223889
CAS No.: 122590-15-2
M. Wt: 319.11 g/mol
InChI Key: VCSUQPYEVUODJI-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)isobenzofuran-1,3-dione is an organic compound with the molecular formula C14H7BrO4 and a molecular weight of 319.11 g/mol . This compound is known for its unique structure, which includes a bromophenoxy group attached to an isobenzofuran-1,3-dione core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5-(4-Bromophenoxy)isobenzofuran-1,3-dione typically involves the reaction of 4-bromophenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-(4-Bromophenoxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Bromophenoxy)isobenzofuran-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The isobenzofuran-1,3-dione core can undergo redox reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

5-(4-Bromophenoxy)isobenzofuran-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(4-bromophenoxy)-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO4/c15-8-1-3-9(4-2-8)18-10-5-6-11-12(7-10)14(17)19-13(11)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSUQPYEVUODJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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